molecular formula C12H18O2 B8429042 3,6-Dodecadiyn-1,11-diol

3,6-Dodecadiyn-1,11-diol

Cat. No.: B8429042
M. Wt: 194.27 g/mol
InChI Key: LDNIOCHWPCNPHL-UHFFFAOYSA-N
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Description

3,6-Dodecadiyn-1,11-diol is a high-purity synthetic organic compound characterized by its diyne and diol functional groups. This structure places it in a class of molecules of significant interest in advanced materials research and organic synthesis. Compounds with conjugated diyne systems are often explored as monomers or building blocks for constructing polymers with unique optical or electronic properties. The presence of two hydroxyl groups provides sites for further chemical modification, allowing researchers to tailor the compound's solubility and reactivity for specific applications. This may include the development of novel polymeric materials or supramolecular structures. As a research chemical, this compound serves as a valuable intermediate for exploring new synthetic pathways and material properties. This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the product with appropriate personal protective equipment.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

dodeca-3,6-diyne-1,11-diol

InChI

InChI=1S/C12H18O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,3,6,8-11H2,1H3

InChI Key

LDNIOCHWPCNPHL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#CCC#CCCO)O

Origin of Product

United States

Scientific Research Applications

Applications in Materials Science

1. Conductive Polymers:
3,6-Dodecadiyn-1,11-diol is utilized in the synthesis of conductive polymers. Its incorporation into polydiacetylene gels has been studied for electric conductivity and phase transition behaviors. Research indicates that these gels exhibit significant ionic and electronic conductivity properties, which can be enhanced through doping with electron acceptors like iodine .

2. Gel Formation:
The compound's ability to form gels in poor solvents has implications for creating new materials with tailored properties. The sol-gel transition behavior of polydiacetylene derivatives containing this compound has been investigated to understand the effects of solvent composition on mechanical properties and conductivity .

Applications in Medicinal Chemistry

1. Antimicrobial Activity:
Studies have shown that compounds related to this compound exhibit antimicrobial properties. For instance, volatile metabolites derived from Staphylococcus aureus have demonstrated antifungal activity against various pathogens . While this compound itself may not be directly tested for this activity, its derivatives could play a role in developing new antimicrobial agents.

2. Anticancer Research:
The potential of this compound in anticancer therapies is being explored through molecular docking studies and biological evaluations. Compounds synthesized from this diol have shown cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into its therapeutic applications .

Case Studies

StudyFocusFindings
Conductivity Research Polydiacetylene GelsDemonstrated enhanced electronic conductivity upon doping with iodine; significant ionic conductivity observed .
Antimicrobial Studies Staphylococcus aureus VolatilesIdentified antifungal activity linked to metabolites; potential for developing new antifungal agents .
Anticancer Evaluation Cytotoxicity AssaysCompounds derived from this compound showed significant cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physical Properties

The table below compares 3,6-Dodecadiyn-1,11-diol with key analogues, highlighting structural differences and their implications:

Compound Chain Length Unsaturation Functional Groups Key Physical Properties Source
This compound 12 carbons Two triple bonds (C3, C6) Terminal diol High rigidity; low solubility in water Marine fungi
(3E,7E)-4,8-Dimethyl-undecane-3,7-diene-1,11-diol 11 carbons Conjugated dienes (C3, C7); methyl groups Terminal diol Moderate polarity; higher lipophilicity Aspergillus terreus
(2E,8E,10E)-Tetradecatriene-4,6-diyne-1,14-diol 14 carbons Triene (C2, C8, C10) + diyne (C4, C6) Terminal diol Enhanced reactivity; UV activity Atractylodes macrocephala
Undecane-1,11-diol 11 carbons Fully saturated Terminal diol High flexibility; water-soluble Synthetic
Heptadeca-9-ene-4,6-diyne-3,11-diol 17 carbons Ene-diyne (C9 double bond; C4, C6 triple bonds) Terminal diol + mid-chain hydroxyl High molecular weight; cytotoxic Swietenia macrophylla
Eremophil-9-ene-1,11-diol Cyclic sesquiterpene Fused bicyclic structure Diol (C1, C11) Low water solubility; thermal stability Botrytis cinerea
Key Observations:
  • Functional Groups : Terminal diols enhance hydrogen-bonding capacity, while mid-chain hydroxyls (e.g., Heptadeca-9-ene-4,6-diyne-3,11-diol) increase hydrophilicity .
  • Cyclic vs. Linear : Cyclic diols (e.g., Eremophil-9-ene-1,11-diol) display greater structural stability but reduced conformational flexibility compared to linear analogues .
Enzyme Inhibition
  • (3E,7E)-4,8-Dimethyl-undecane-3,7-diene-1,11-diol : Shows α-glucosidase inhibitory activity (IC₅₀ = 12.5 μM), relevant for diabetes management .
  • (2E,8E,10E)-Tetradecatriene-4,6-diyne-1,14-diol: Exhibits anti-inflammatory effects by suppressing NO production in macrophages (IC₅₀ = 8.7 μM) .
  • Heptadeca-9-ene-4,6-diyne-3,11-diol : Cytotoxic against human cancer cell lines (e.g., HepG2, IC₅₀ = 4.2 μM) due to polyacetylene-induced apoptosis .
Antimicrobial and Developmental Roles
  • Eremophil-9-ene-1,11-diol : Modulates fungal quorum sensing in Botrytis cinerea, influencing hyphal growth and virulence .

Preparation Methods

Reaction Setup and Conditions

A typical synthesis begins with the preparation of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere. The exclusion of moisture and oxygen is critical to prevent side reactions, including the formation of magnesium hydroxide byproducts. The diynol precursor, often a halogenated alkynol, is introduced dropwise to the Grignard mixture at temperatures maintained between 10°C and 30°C.

For example, 6-chlorohexyl alcohol reacts with EtMgBr in THF to form a magnesium alcoholate intermediate. Subsequent addition of a copper catalyst, such as dilithium tetrachlorocuprate (Li₂CuCl₄), facilitates the coupling of alkynyl segments. The reaction proceeds efficiently at 20–40°C, avoiding the need for cryogenic conditions required in traditional methods.

Catalytic Optimization

Copper catalysts play a pivotal role in accelerating the coupling reaction. Li₂CuCl₄, used in concentrations of 10–40 mmol per mole of Grignard reagent, enhances yield by stabilizing transition states and minimizing undesired isomerization. Comparative studies indicate that Li₂CuCl₄ outperforms copper(I) iodide (CuI) in terms of geometrical purity, achieving >90% E-isomer retention.

Workup and Purification

Post-reaction hydrolysis is performed using an aqueous solution of ammonium chloride (5%) and hydrochloric acid (5%) at ≤40°C to quench reactive intermediates. The organic layer is separated, washed with dilute sodium hydroxide to remove acidic impurities, and subjected to fractional distillation. Gas chromatography-mass spectrometry (GC-MS) analysis confirms a purity of 91–92% for the final product.

Table 1: Grignard-Mediated Synthesis Parameters

ParameterValue/RangeSource
Grignard ReagentEtMgBr
SolventTHF
CatalystLi₂CuCl₄ (10–40 mmol)
Reaction Temperature20–40°C
Hydrolysis AgentNH₄Cl/HCl (5% each)
Yield60–70%
Purity (GC-MS)91–92%

Alkyne Homocoupling via Cadiot-Chodkiewicz Reaction

An alternative route involves the Cadiot-Chodkiewicz homocoupling of terminal alkynes, which enables the formation of the 3,6-diyne backbone. This method is particularly advantageous for constructing symmetrical diynediols.

Reaction Mechanism

The protocol employs a copper(I) catalyst, typically copper(I) bromide (CuBr), in the presence of hydroxylamine hydrochloride as a reducing agent. The reaction proceeds via oxidative dimerization of two terminal alkyne molecules, with the hydroxyl groups protected as silyl ethers (e.g., trimethylsilyl) to prevent side reactions.

Key Considerations

  • Protection-Deprotection Strategy : Protecting the hydroxyl groups as trimethylsilyl ethers ensures compatibility with the alkaline reaction conditions. Deprotection is achieved post-coupling using tetrabutylammonium fluoride (TBAF).

  • Solvent System : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for its ability to solubilize both copper catalysts and alkyne substrates.

Table 2: Cadiot-Chodkiewicz Reaction Parameters

ParameterValue/RangeSource
CatalystCuBr
SolventDMF/DCM
Protecting GroupTrimethylsilyl
Reaction Temperature25–50°C
Yield50–65%

Comparative Analysis of Synthesis Routes

Yield and Scalability

The Grignard method offers superior yields (60–70%) compared to the Cadiot-Chodkiewicz approach (50–65%). Additionally, the former is more amenable to industrial scaling due to its tolerance for moderate temperatures (20–40°C) and avoidance of cryogenic conditions.

Purity and Byproduct Formation

GC-MS and nuclear magnetic resonance (NMR) analyses reveal that the Grignard route produces fewer byproducts, attributable to the regioselective coupling mediated by Li₂CuCl₄. In contrast, the Cadiot-Chodkiewicz method occasionally yields oligomeric side products due to uncontrolled alkyne polymerization.

Advanced Purification Techniques

Distillation

Fractional distillation under reduced pressure (0.1–1 mmHg) is employed to isolate this compound from high-boiling-point impurities. This step is critical for achieving >90% purity, as evidenced by GC-MS retention time alignment with authentic standards.

Chromatographic Methods

Preparative thin-layer chromatography (TLC) and column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane eluents further refine the product. These methods are particularly effective for removing trace copper residues .

Q & A

Basic: What are the primary synthetic routes for 3,6-Dodecadiyn-1,11-diol, and what analytical techniques validate its purity?

Methodological Answer:
Synthesis typically involves alkyne coupling reactions (e.g., Cadiot-Chodkiewicz or Glaser-Hay coupling) to establish the diyne backbone, followed by diol functionalization. Key steps include:

  • Precursor selection : Use of propargyl alcohols or halides as starting materials.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
  • Validation :
    • GC-MS for molecular weight confirmation (target: ~238.37 g/mol).
    • ¹H/¹³C NMR to confirm diyne protons (δ ~2.0–2.5 ppm) and hydroxyl groups (δ ~1.5–2.0 ppm, broad) .
    • FT-IR for O-H stretches (~3200–3500 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹).

Advanced: How do solvent polarity and catalyst choice influence stereochemical outcomes in diyne formation?

  • Experimental Design : Compare Pd/Cu vs. Cu(I)-only catalysts in THF vs. DMF.
  • Data Analysis : Monitor reaction kinetics via TLC and quantify stereoisomer ratios using chiral HPLC .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) to avoid skin/eye contact (acute toxicity: H302 ).
    • Work in a fume hood to prevent inhalation of decomposition fumes.
  • Storage : Stable at –20°C in inert atmospheres (argon); incompatible with strong acids/oxidizers .

Advanced: How does thermal degradation impact toxicity profiles?

  • Experimental Design : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
  • Contradiction Note : Conflicting data on decomposition products—prioritize LC-MS to detect toxic intermediates (e.g., acrolein derivatives) .

Basic: What spectroscopic databases are authoritative for structural elucidation of diynediols?

Methodological Answer:

  • Reference Libraries :
    • NIST/EPA Mass Spectral Database : Cross-reference fragmentation patterns (e.g., m/z 238.37 base peak) .
    • IUPAC Nomenclature Guidelines : Validate systematic naming (e.g., diyne position numbering) .

Advanced: How to resolve discrepancies in reported NMR shifts across literature?

  • Data Contradiction Analysis :
    • Compare solvent effects (CDCl₃ vs. DMSO-d₆) on hydroxyl proton shifts.
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Protocol :
    • Prepare buffered solutions (pH 2–12).
    • Incubate samples at 25°C/40°C; aliquot at 0, 24, 48 hrs.
    • Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Key Metrics : Half-life (t₁/₂) and Arrhenius plot for activation energy .

Advanced: What mechanistic insights explain pH-dependent alkyne reactivity?

  • Hypothesis Testing : Probe for base-catalyzed propargyl-allenyl isomerization using ¹³C labeling .

Advanced: How to address reproducibility challenges in diynediol-mediated catalytic applications?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity : Batch-to-batch variability in starting materials (validate via elemental analysis).
    • Moisture Sensitivity : Use Karl Fischer titration to quantify trace water (>0.1% disrupts catalysis) .
  • Mitigation : Standardize anhydrous conditions (molecular sieves, Schlenk techniques) .

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